molecular formula C30H32O14 B12318587 [3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate

[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate

Cat. No.: B12318587
M. Wt: 616.6 g/mol
InChI Key: ICDRIPCQQSUIDZ-UHFFFAOYSA-N
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Description

[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[43102,503,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate is a complex organic compound with multiple hydroxyl groups and a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate typically involves multiple steps, including the formation of the tetracyclic core and the subsequent attachment of the hydroxybenzoyl and hydroxybenzoate groups. Common reagents used in these reactions include protecting groups for hydroxyl functionalities, strong acids or bases for cyclization, and coupling agents for esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology

The multiple hydroxyl groups make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Due to its unique structure, this compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    [3,4,5-Trihydroxybenzoic acid]: Similar in having multiple hydroxyl groups but lacks the complex tetracyclic structure.

    [4-Hydroxybenzoic acid]: Contains a single hydroxyl group on the benzene ring, making it less complex.

    [8-Methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane]: Shares the tetracyclic core but lacks the hydroxybenzoyl and hydroxybenzoate groups.

Uniqueness

The uniqueness of [3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate lies in its combination of multiple hydroxyl groups and a complex tetracyclic structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H32O14

Molecular Weight

616.6 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3

InChI Key

ICDRIPCQQSUIDZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O

Origin of Product

United States

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